2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that is widely used in scientific research. This compound is also known as MPTA and has been synthesized using various methods. MPTA has a unique mechanism of action and exhibits several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The study of compounds similar to "2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide" often involves their synthesis and evaluation of their chemical properties. For instance, research on derivatives of 2H-pyran-2-ones, such as the synthesis of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones, demonstrates the versatility of these compounds in generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). This showcases the synthetic utility of pyran derivatives in organic chemistry.
Coordination Complexes and Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only examine the structural aspects of these complexes but also their antioxidant activity, demonstrating the potential for these compounds in biochemical research (Chkirate et al., 2019).
Anticancer Potential
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted with the aim of discovering new anticancer agents. This includes the testing of these compounds on 60 cancer cell lines, where some derivatives demonstrated appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Herbicide Metabolism and Toxicology
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolism and potential toxicological effects of these compounds. Understanding the metabolic pathways can help in assessing the environmental and health impacts of herbicides (Coleman et al., 2000).
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as diphenylethers , which are often involved in a wide range of biological activities
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, modulating protein function, or disrupting membrane integrity . The exact interaction of “2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide” with its targets and the resulting changes require further investigation.
Biochemical Pathways
Given its structural similarity to other diphenylethers , it may potentially influence pathways related to cellular signaling, metabolism, or gene expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular location.
properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide |
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